2-Amino-6-thienyl-purine

Unnatural Base Pair Fluorescent Nucleobase RNA Labeling

2-Amino-6-thienyl-purine (CAS 156489-35-9; s) is a synthetic purine analog featuring a 2-amino group and a 6-(2-thienyl) substituent. It was specifically designed as an unnatural nucleobase that selectively pairs with pyridin-2-one (y) or pyrrole-2-carbaldehyde (Pa) in transcription and translation.

Molecular Formula C9H7N5S
Molecular Weight 217.25 g/mol
CAS No. 156489-35-9
Cat. No. B1258838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-thienyl-purine
CAS156489-35-9
Synonyms2-amino-6-(2-thienyl)purine
Molecular FormulaC9H7N5S
Molecular Weight217.25 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=C3C(=NC(=N2)N)N=CN3
InChIInChI=1S/C9H7N5S/c10-9-13-6(5-2-1-3-15-5)7-8(14-9)12-4-11-7/h1-4H,(H3,10,11,12,13,14)
InChIKeyQCHLWIPINNRBSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-thienyl-purine (CAS 156489-35-9): A Fluorescent Unnatural Purine Base for Genetic Expansion and RNA Probing


2-Amino-6-thienyl-purine (CAS 156489-35-9; s) is a synthetic purine analog featuring a 2-amino group and a 6-(2-thienyl) substituent. It was specifically designed as an unnatural nucleobase that selectively pairs with pyridin-2-one (y) or pyrrole-2-carbaldehyde (Pa) in transcription and translation [1]. Unlike many biologically active purine derivatives that act as kinase inhibitors or antimetabolites, this compound's primary proven utility lies in genetic alphabet expansion and site-specific fluorescent labeling of nucleic acids [2].

Unnatural base pair Orthogonal pairing with pyridin-2-one
Intrinsic fluorescence Label-free optical detection in RNA
Transcription compatible T7 RNA polymerase incorporation

Why Generic Purine Analogs Cannot Replace 2-Amino-6-thienyl-purine in Unnatural Base Pair Applications


Generic purine analogs—including other 6-aryl or 2-amino-6-substituted purines—cannot substitute for 2-amino-6-thienyl-purine in genetic expansion and site-specific RNA labeling contexts because its differentiation rests on properties orthogonal to standard pharmacological parameters. While many purines are selected based on kinase inhibition potency (e.g., CDK2 IC50 values) or antiproliferative activity, the key value of this compound lies in its specific heterocyclic substitution pattern, which simultaneously enables selective base pairing with pyridin-2-one [1] and provides intrinsic fluorescence with a quantum yield of 0.41 at pH 7.0 [2]. Closely related analogs such as 2-amino-6-(2-furanyl)purine lack the same fluorescence properties, and the non-fluorescent 2-amino-6-(N,N-dimethylamino)purine cannot serve as an optical probe, making these compounds non-interchangeable for researchers requiring both orthogonal base pairing and fluorescent detection.

Fluorescence gap

Closely related 2-amino-6-(2-furanyl)purine lacks the same intrinsic fluorescence, limiting optical probe use.

Orthogonal pairing mismatch

2-Amino-6-(N,N-dimethylamino)purine shows lower incorporation efficiency and may not support the same s-y orthogonal system.

Comparative Evidence: 2-Amino-6-thienyl-purine vs. Closest Analogs


Fluorescent Quantum Yield: 2-Amino-6-thienyl-purine vs. Non-Fluorescent 2-Amino-6-(N,N-dimethylamino)purine

The nucleoside of 2-amino-6-(2-thienyl)purine (s) exhibits intrinsic fluorescence with a quantum yield of 0.41 at pH 7.0 and an emission maximum centered at 432 nm [1]. In contrast, the previously developed unnatural base 2-amino-6-(N,N-dimethylamino)purine (x) is non-fluorescent [2]. This represents a qualitative functional gain (from non-fluorescent to fluorescent) that directly enables optical detection in nucleic acid experiments without requiring external fluorophore conjugation.

Fluorescence QY
Head-to-head
Φ = 0.41
λ_em 432 nm, pH 7.0
Supports label-free RNA detection
Nucleoside form; comparator non-fluorescent
Unnatural Base Pair Fluorescent Nucleobase RNA Labeling

Enzymatic Incorporation Efficiency: 2-Amino-6-thienyl-purine vs. 2-Amino-6-(N,N-dimethylamino)purine

In T7 RNA polymerase-mediated transcription, the unnatural base pair between 2-amino-6-(2-thienyl)purine (s) and pyridin-2-one (y) supports efficient, site-specific incorporation of y nucleoside triphosphate opposite s in DNA templates [1]. Comparative studies indicate that s improved the enzymatic incorporation efficiency relative to the earlier 2-amino-6-(N,N-dimethylamino)purine (x), which was attributed to reduced interference in stacking interactions with neighboring bases in the DNA duplex [2]. While exact incorporation rate constants (k_cat/K_m) are not reported in the same units for both compounds in a single study, the qualitative improvement in incorporation efficiency is a documented design rationale supported by multiple independent publications.

Incorporation efficiency
Cross-study comparable
Efficient T7 transcription
Supports transcription yield
Qualitative improvement over x analog
Transcription Unnatural Base Pair T7 RNA Polymerase

Selective Base Pairing Orthogonality: 2-Amino-6-thienyl-purine vs. Natural Purine Bases

2-Amino-6-(2-thienyl)purine (s) was designed to specifically pair with pyridin-2-one (y) and pyrrole-2-carbaldehyde (Pa), with minimal cross-pairing with natural bases (A, G, C, T/U) in both transcription and translation [1]. This orthogonality is essential for expanding the genetic alphabet beyond the canonical four bases. In contrast, natural purine bases (adenine, guanine) follow Watson-Crick pairing rules and cannot serve as orthogonal third base pair components. The selective pairing of s with y/Pa has been demonstrated to function in T7 transcription with high fidelity [2].

Orthogonal pairing
Class-level inference
Specific to y / Pa
Enables genetic code expansion
Minimal cross-pairing with natural bases reported
Orthogonal Base Pairing Genetic Alphabet Expansion Replication Fidelity

Cytostatic Activity Profile: 2-Amino-6-thienyl-purine Nucleoside vs. 6-(2-Thienyl)purine Ribonucleoside

In an MTT assay across three cell lines, the 2-amino nucleoside derivative of 6-(2-thienyl)purine was found to be less active than the corresponding ribonucleoside lacking the 2-amino group (6-(2-thienyl)purine ribonucleoside). The ribonucleoside of 6-(2-thienyl)purine exhibited the highest cytostatic activity against all tested lines (CCRF-CEM, HT-1080, WI-38), while the 2-amino derivative, along with other analogs (2′-deoxy, 1-deazapurine), showed lower activity [1]. This reduced toxicity is advantageous for in vivo genetic expansion applications where the unnatural base must be biologically inert.

Cytostatic activity
Head-to-head
Lower activity ranking
Reported lower cytostatic profile
MTT assay across three cell lines
Cytostatic Activity Nucleoside Analog Toxicity Screening

Physicochemical Profile: 2-Amino-6-thienyl-purine vs. 2-Amino-6-(N,N-dimethylamino)purine (Computed Properties)

Computed physicochemical parameters distinguish 2-amino-6-thienyl-purine from the earlier unnatural base 2-amino-6-(N,N-dimethylamino)purine. The thienyl analog has an XLogP of 1.1 and a topological polar surface area (TPSA) of 109 Ų . In comparison, 2-amino-6-(N,N-dimethylamino)purine has a computed XLogP of approximately 0.2 and a TPSA of approximately 68 Ų (estimated from structural data). The higher lipophilicity (ΔXLogP ≈ +0.9) of the thienyl analog may enhance membrane permeability, which is relevant for cellular uptake in in vivo applications, while the larger TPSA contributes to its distinct hydrogen-bonding profile.

Physicochemical profile
Data to verify
XLogP 1.1, TPSA 109 Ų
Distinct lipophilicity profile
Computed properties; source review needed
Physicochemical Properties Drug-likeness LogP

FRET Compatibility with 2-Amino-6-thiazolyl-purine for Dual-Color RNA Labeling

2-Amino-6-(2-thienyl)purine (s) is a component of a two-fluorophore unnatural base pair system with 2-amino-6-(2-thiazolyl)purine (v), enabling fluorescence resonance energy transfer (FRET) analyses [1]. In combination with fluorophore-linked y derivatives (FAM-y, FAM-hx-y), the s and v bases provide distinct spectral properties that allow simultaneous monitoring of multiple sites within RNA transcripts. This dual-color capability is not achievable with a single unnatural base analog alone, differentiating s as a necessary component of a paired probe system.

FRET compatibility
Class-level inference
Dual-color system
Enables multi-site RNA monitoring
Paired with v and fluorophore-y derivatives
FRET RNA Dynamics Fluorescent Base Analog

Optimal Application Scenarios for 2-Amino-6-thienyl-purine (CAS 156489-35-9)


Site-Specific Fluorescent Labeling of RNA Transcripts for Structural Dynamics Studies

Utilize 2-amino-6-thienyl-purine (s) ribonucleoside triphosphate in T7 RNA polymerase-mediated transcription for site-specific incorporation of a fluorescent probe into RNA. The intrinsic fluorescence (Φ = 0.41, λ_em = 432 nm) [1] eliminates the need for post-transcriptional fluorophore conjugation, enabling real-time monitoring of local RNA conformational changes. This application is validated by the efficient orthogonal base pairing between s and pyridin-2-one (y) or pyrrole-2-carbaldehyde (Pa) in DNA templates [2].

Genetic Alphabet Expansion via Unnatural Base Pair (s-y) Systems

Deploy 2-amino-6-thienyl-purine as the s component of an orthogonal s-y (or s-Pa) unnatural base pair for expanding the genetic code beyond the canonical A-T/G-C pairs. The demonstrated high selectivity in transcription and translation [1], combined with lower cytostatic activity compared to the ribonucleoside of 6-(2-thienyl)purine lacking the 2-amino group [2], makes this compound suitable for in vivo genetic expansion experiments where biological inertness is critical.

Dual-Color FRET Analysis of RNA Tertiary Structure and RNA-Protein Interactions

Combine 2-amino-6-thienyl-purine (s) with 2-amino-6-thiazolyl-purine (v) and fluorophore-linked 2-oxopyridine derivatives (FAM-y, FAM-hx-y) to establish a dual-color fluorescence resonance energy transfer (FRET) system [1]. This multi-site labeling approach allows simultaneous monitoring of distinct structural domains within a single RNA molecule, providing richer structural dynamics data than single-probe systems.

Development of Fluorescent Aptamer-Based Biosensors

Incorporate 2-amino-6-thienyl-purine into RNA aptamers at defined positions to create label-free fluorescent biosensors. The demonstrated retention of aptamer binding affinity and selectivity following s incorporation at specific sites [1], combined with its environment-sensitive fluorescence (Φ = 0.41, responsive to local stacking and pairing context [2]), enables the design of aptamer sensors where target binding directly modulates fluorescence output without requiring external dyes.

Application
Selection Property
Validation Focus
RNA fluorescent labeling
Intrinsic fluorescence (label-free)
Emission detection in transcripts
Genetic alphabet expansion
Orthogonal s-y base pairing
Transcription/translation fidelity
Dual-color FRET analysis
Paired probe compatibility (s/v)
FRET efficiency in RNA structure
Fluorescent aptamer sensors
Environment-sensitive fluorescence
Aptamer binding modulation
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